molecular formula C9H14N2O B14686249 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- CAS No. 35756-49-1

3-Pyridinecarboxamide, 1,4-dihydro-N-propyl-

Cat. No.: B14686249
CAS No.: 35756-49-1
M. Wt: 166.22 g/mol
InChI Key: BQTQHRAYZMZOJO-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is a chemical compound belonging to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a propyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- typically involves the reaction of nicotinic acid with propylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated pyridinecarboxamide derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A related compound with similar structural features but lacking the propyl group.

    N-Methyl-4-pyridone-3-carboxamide: Another derivative of nicotinamide with a methyl group instead of a propyl group.

    Nicotinic Acid: The parent compound from which 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is derived.

Uniqueness

3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

CAS No.

35756-49-1

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-propyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C9H14N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3,6-7,10H,2,4-5H2,1H3,(H,11,12)

InChI Key

BQTQHRAYZMZOJO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CNC=CC1

Origin of Product

United States

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